molecular formula C13H19Cl2N B2889127 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride CAS No. 104126-78-5

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride

Cat. No. B2889127
M. Wt: 260.2
InChI Key: NJQIJDKPDBYILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a chemical compound used in scientific research. Its unique properties enable the synthesis of various compounds, making it valuable for drug discovery and chemical synthesis studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Anti-Leukemia Activity

Research into the synthesis and biological activity of compounds related to 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride has shown potential anti-leukemia effects. A study by Yang et al. (2009) synthesized compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups. These compounds demonstrated the ability to inhibit the growth of K562 cells, suggesting anti-leukemia bioactivity.

Selective σ Ligands

In the field of pharmacology, derivatives of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride have been studied for their affinity as selective σ ligands. Tacke et al. (2003) synthesized sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, showing the versatility of piperidine derivatives in targeting central nervous system receptors (Tacke et al., 2003).

Anti-Acetylcholinesterase Activity

Another significant application is in the development of inhibitors for acetylcholinesterase, a key enzyme involved in neurotransmission. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives that showed potent anti-acetylcholinesterase activity, highlighting the potential of these compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Molecular Structure Analysis

The study of the molecular and crystal structures of piperidine derivatives, including those related to 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride, is crucial for understanding their chemical behavior and interaction with biological targets. Research by Dega-Szafran et al. (2006) on the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides insights into the molecular conformations and hydrogen bonding patterns that could influence the biological activity of these compounds (Dega-Szafran et al., 2006).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s important to handle 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride with care, using appropriate safety measures.

properties

IUPAC Name

1-[[3-(chloromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQIJDKPDBYILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride

Synthesis routes and methods

Procedure details

A solution of the above alcohol (2.05 g) in dry dichloromethane (60 ml) was treated with a solution of thionyl chloride (3.3 ml) in dry dichloromethane (10 ml) and heated under reflux for 2.5 hours. The product was evaporated in vacuo to produce an oil which was crystallised from dry tetrahydrofuran to give colourless crystals of 3-piperidinomethylbenzyl chloride hydrochloride (m.p. 156°-160° C.).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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